Ethyl 3-[(benzylsulfonyl)oxy]benzoate
Description
Ethyl 3-[(benzylsulfonyl)oxy]benzoate is an ethyl ester derivative of benzoic acid featuring a benzylsulfonyloxy group at the 3-position of the aromatic ring. The benzylsulfonyloxy substituent consists of a sulfonate ester (-OSO₂-) linked to a benzyl group (C₆H₅CH₂-).
Key structural attributes:
Properties
Molecular Formula |
C16H16O5S |
|---|---|
Molecular Weight |
320.4g/mol |
IUPAC Name |
ethyl 3-benzylsulfonyloxybenzoate |
InChI |
InChI=1S/C16H16O5S/c1-2-20-16(17)14-9-6-10-15(11-14)21-22(18,19)12-13-7-4-3-5-8-13/h3-11H,2,12H2,1H3 |
InChI Key |
ZFYAKXWCGHMKCP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)OS(=O)(=O)CC2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)OS(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related benzoate esters and their distinguishing features:
Structural and Functional Differences
Substituent Type :
- Sulfonate esters (e.g., benzylsulfonyloxy in the target compound) are highly polar and electron-withdrawing, enhancing stability toward nucleophilic attack compared to ether or ester substituents .
- Heterocyclic substituents (e.g., oxadiazole, oxazole) introduce hydrogen-bonding capabilities and modulate electronic properties, making them suitable for drug design .
Position of Substitution :
- Meta-substitution (3-position) in the target compound may sterically hinder interactions compared to para-substituted analogues (e.g., ), which often exhibit higher symmetry and crystallinity .
Biological Activity :
- Sulfonate esters are less common in natural products but are utilized in prodrug design due to their hydrolytic lability .
- Marine-derived pyranyl benzoates (e.g., ) demonstrate antibacterial activity linked to dihydro-methyl-2H-pyran-2-yl systems, a feature absent in the target compound .
Physicochemical Properties
- Solubility : The benzylsulfonyl group increases hydrophilicity compared to alkyl ethers (e.g., L2 in ) but reduces it relative to heterocyclic derivatives (e.g., oxazole in ).
- Stability: Sulfonate esters are prone to hydrolysis under acidic or basic conditions, whereas β-keto esters (e.g., ethyl benzoylacetate) exhibit keto-enol tautomerism .
Preparation Methods
Two-Step Synthesis via Sulfonylation
The most widely adopted method for synthesizing ethyl 3-[(benzylsulfonyl)oxy]benzoate involves a two-step sequence: (1) preparation of benzylsulfonyl chloride and (2) sulfonylation of ethyl 3-hydroxybenzoate.
Step 1: Synthesis of Benzylsulfonyl Chloride
Benzylsulfonyl chloride is synthesized through the chlorination of benzyl mercaptan (benzylthiol) followed by oxidation.
Step 2: Sulfonylation of Ethyl 3-Hydroxybenzoate
Ethyl 3-hydroxybenzoate undergoes sulfonylation with benzylsulfonyl chloride in the presence of a base to neutralize HCl.
-
Reagents : Ethyl 3-hydroxybenzoate, benzylsulfonyl chloride, triethylamine (TEA) or pyridine.
-
Conditions :
-
Solvent: Anhydrous DCM or tetrahydrofuran (THF).
-
Temperature: 0°C (initial), then room temperature for 12–24 hours.
-
Molar ratio: 1:1.2 (ethyl 3-hydroxybenzoate : benzylsulfonyl chloride).
-
-
Workup : Washing with dilute HCl, brine, and drying over MgSO₄.
-
Yield : 75–88% after recrystallization from isopropyl alcohol.
Alternative One-Pot Approaches
Recent advancements propose one-pot methods to streamline synthesis, leveraging dual-functional catalysts.
Magnesium Chloride-Mediated Synthesis
A patent describing ethyl (2,3,4,5-tetrafluorobenzoyl) acetate synthesis provides insights into optimizing sulfonate ester formation:
-
Catalyst : Anhydrous MgCl₂ (1.3–1.7 equiv).
-
Base : Triethylamine (2.5–3.5 equiv).
-
Solvent : Dichloromethane (8:1 mass ratio to substrate).
Optimization Strategies
Solvent and Temperature Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent Polarity | DCM > THF > Ethyl Acetate | Higher polarity improves sulfonyl chloride reactivity. |
| Temperature | 0°C → 25°C | Controlled addition minimizes side reactions (e.g., hydrolysis). |
| Reaction Time | 12–24 hours | Prolonged stirring ensures complete conversion. |
Catalytic Enhancements
-
MgCl₂ as Lewis Acid : Stabilizes the sulfonate intermediate, reducing side product formation.
-
Base Selection : Triethylamine outperforms pyridine in moisture-sensitive reactions due to superior HCl scavenging.
Characterization and Quality Control
Spectroscopic Analysis
-
¹H NMR (CDCl₃): δ 8.10 (s, 1H, aromatic), 7.45–7.30 (m, 5H, benzyl), 4.35 (q, 2H, OCH₂CH₃), 1.35 (t, 3H, CH₃).
-
IR (cm⁻¹) : 1745 (C=O ester), 1360, 1170 (SO₂ symmetric/asymmetric stretch).
Q & A
Q. What are the standard synthetic routes for Ethyl 3-[(benzylsulfonyl)oxy]benzoate?
The compound can be synthesized via nucleophilic substitution and esterification. A typical method involves reacting 3-hydroxybenzoic acid derivatives with benzylsulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF), followed by esterification with ethanol in the presence of H₂SO₄ . Microwave-assisted synthesis or solvent-free conditions may enhance reaction efficiency and yield .
Q. How can purity and structural identity be confirmed post-synthesis?
Key techniques include:
- NMR Spectroscopy : To confirm substitution patterns and ester/benzylsulfonyl group integration.
- HPLC : For purity assessment (≥95% recommended for biological assays).
- Mass Spectrometry (MS) : To verify molecular weight (e.g., ESI-MS for [M+H]⁺ peaks) .
Advanced Research Questions
Q. How can competing reaction pathways during synthesis be minimized?
Competing sulfonation or over-esterification can occur. Optimization strategies:
- Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to suppress side reactions.
- Protecting Groups : Use temporary protection of hydroxyl groups (e.g., TBSCl) to direct reactivity .
- Reagent Ratios : A 1.2:1 molar ratio of benzylsulfonyl chloride to hydroxybenzoate precursor reduces unreacted intermediates .
Q. What crystallographic methods are suitable for resolving structural ambiguities?
Single-crystal X-ray diffraction with SHELXL refinement is ideal. Challenges include:
Q. How to design biological activity assays for this compound?
Based on structural analogs (e.g., chromones with anti-inflammatory activity ):
- Enzyme Inhibition : Test against COX-2 or lipoxygenase using fluorometric assays.
- Cellular Uptake : Use fluorescence tagging (e.g., BODIPY derivatives) to track intracellular localization .
Q. How to address contradictions in reported bioactivity data?
Conflicting results may arise from:
- Assay Conditions : Compare buffer pH (e.g., 7.4 vs. 6.5) and co-solvents (DMSO vs. ethanol).
- Impurity Profiles : Quantify byproducts (e.g., unreacted sulfonyl chloride) via LC-MS and correlate with activity .
Methodological Tables
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility of intermediates |
| Temperature | 80°C (microwave) | Reduces time from 24h to 2h |
| Base | K₂CO₃ | Prevents hydrolysis of ester groups |
Q. Table 2: SAR of Benzylsulfonyl Derivatives
| Substituent Position | Bioactivity (IC₅₀, μM) | Key Feature |
|---|---|---|
| 3-Benzylsulfonyl | 12.5 (COX-2) | Enhanced selectivity vs. COX-1 |
| 4-Methoxy | >100 | Reduced solubility in aqueous media |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
